2-methyl-N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a naphthyl group and an acrylamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of 3-(1-naphthyl)acryloyl chloride with hydrazine hydrate to form the corresponding hydrazine derivative.
Coupling with 4-aminobenzoic acid: The hydrazine derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to form the intermediate compound.
Final coupling: The intermediate is further reacted with 2-methylbenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the acrylamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and naphthyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce reduced acrylamide derivatives.
Scientific Research Applications
2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and acrylamide moieties allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Naphthylacrylamide derivatives: Compounds with similar naphthyl and acrylamide groups.
Benzamide derivatives: Compounds with a benzamide core structure.
Uniqueness
2-methyl-N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H23N3O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H23N3O3/c1-19-7-2-4-11-24(19)28(34)29-23-16-13-22(14-17-23)27(33)31-30-26(32)18-15-21-10-6-9-20-8-3-5-12-25(20)21/h2-18H,1H3,(H,29,34)(H,30,32)(H,31,33)/b18-15+ |
InChI Key |
YUMGREDMZCYMBV-OBGWFSINSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.